Bicarbonate de choline

Vue d'ensemble

Description

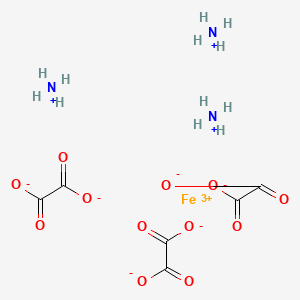

Choline bicarbonate is an alkaline intermediate useful for preparing salts . It is a water-soluble essential nutrient used by the body to make phosphatidylcholine phosphatides and neurotransmitters such as acetylcholine .

Synthesis Analysis

Choline bicarbonate can be synthesized based on the reaction between choline bicarbonate and acrylic acid . Another method involves the synthesis of choline geranate (CAGE) via salt metathesis using choline bicarbonate and geranic acid .Molecular Structure Analysis

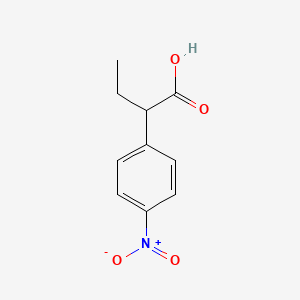

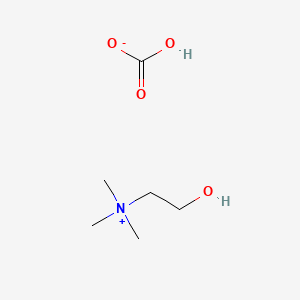

Choline bicarbonate has a molecular formula of C6H15NO4 and a molecular weight of 165.19 g/mol . Its InChI is 1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 .Chemical Reactions Analysis

Choline bicarbonate can be used to engineer electroconductive hydrogels (ECHs) through the functionalization of non-conductive polymers with a conductive choline-based bio-ionic liquid (Bio-IL) .Applications De Recherche Scientifique

Ingénierie de biomatériaux biodégradables et biocompatibles à base de liquides ioniques bioconjugués

Le bicarbonate de choline, en tant que liquide ionique bio (Bio-IL) à base de choline, a été utilisé pour concevoir une nouvelle classe d'hydrogels électroconducteurs (ECH). Ces ECH présentent un large éventail de propriétés physiques hautement réglables, une biocompatibilité remarquable in vitro et in vivo, et une conductivité électrique élevée sans nécessiter de composants conducteurs supplémentaires . Ils pourraient soutenir la croissance et la fonction des cardiomyocytes primaires dans des cultures bidimensionnelles (2D) et tridimensionnelles (3D) in vitro .

Biodégradabilité et non-cytotoxicité

Les Bio-IL à base de choline, y compris le this compound, ont été largement étudiés comme composants non toxiques pour de nombreuses applications. Contrairement aux IL classiques, les Bio-IL sont biodégradables et non cytotoxiques .

Utilisation dans les applications d'ingénierie tissulaire

Les hydrogels conjugués Bio-IL, qui comprennent le this compound, pourraient être mis en œuvre et facilement adaptés à différentes applications biomédicales et d'ingénierie tissulaire .

Utilisation dans la synthèse de liquides ioniques d'acides aminés

Le this compound a été utilisé dans la synthèse de liquides ioniques d'acides aminés à base de choline. Ces liquides ioniques ont été utilisés pour assister les solvants à extraire l'asphalte des roches carbonatées .

Extraction de l'asphalte

Le this compound, en particulier lorsqu'il est synthétisé sous forme de choline histidine, est performant pour extraire l'asphalte, avec un rendement de récupération en une seule étape pouvant atteindre 91% .

Mécanisme D'action

Target of Action

Choline bicarbonate primarily targets the central nervous system (CNS) and the liver . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . In the liver, choline aids in fat and cholesterol metabolism and prevents excessive fat build-up .

Mode of Action

Choline is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes . Its role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics . As a precursor to acetylcholine, choline is essential for good nerve conduction throughout the CNS .

Biochemical Pathways

Choline is involved in several biochemical pathways. It is a precursor of acetylcholine , a neurotransmitter responsible for many nervous system functions . It also plays a role in lipid metabolism, particularly in the formation of lecithin , a key lipid . Choline is also involved in the synthesis of betaine , an oxidation product of choline .

Pharmacokinetics

It is known that choline bicarbonate can enhance the physical properties of drugs, increase their bioavailability, and promote the delivery of recalcitrant drugs to the body . It has been used as a transdermal, subcutaneous, and oral delivery carrier .

Action Environment

The action of choline bicarbonate can be influenced by environmental factors. For instance, the presence of geranic acid can facilitate the penetration of choline bicarbonate into the cell membrane . .

Safety and Hazards

Orientations Futures

The Future Directions in Choline Symposium hosted by the University of North Carolina Nutrition Research Institute discussed the progress of the last 25 years and the future of choline research . The symposium aimed to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Choline bicarbonate acts as an acyl group acceptor . It is a substrate for the enzyme choline acetyltransferase . The nature of these interactions involves the transfer of acyl groups, which are important for various metabolic processes .

Cellular Effects

Choline bicarbonate: influences cell function by contributing to the production of acetylcholine, a neurotransmitter that plays a crucial role in nerve signal transmission . It also participates in the synthesis of phosphatidylcholine, a major component of cell membranes .

Molecular Mechanism

At the molecular level, Choline bicarbonate exerts its effects through its interactions with enzymes and other biomolecules. For instance, it serves as a substrate for choline acetyltransferase, facilitating the production of acetylcholine .

Temporal Effects in Laboratory Settings

The effects of Choline bicarbonate can change over time in laboratory settings. For example, the bicarbonate in the compound converts to carbonate with the release of CO2 on aging .

Metabolic Pathways

Choline bicarbonate: is involved in the cholinergic pathway, where it serves as a substrate for the enzyme choline acetyltransferase, leading to the production of acetylcholine .

Propriétés

IUPAC Name |

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKGOGJIOHUEGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051246 | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Choline bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-73-9 | |

| Record name | Choline bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE BICARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does choline bicarbonate play in chloride absorption in the human colon?

A: Research indicates that choline bicarbonate plays a significant role in chloride absorption within the human colon. Studies utilizing a choline chloride-choline bicarbonate solution during colonic perfusion revealed that approximately one-fourth of total chloride absorption is facilitated by chloride/bicarbonate exchange. [] This exchange mechanism involves the absorption of chloride alongside the secretion of bicarbonate.

Q2: How does choline bicarbonate contribute to the study of active transport mechanisms in biological systems?

A: Choline bicarbonate is a valuable tool for investigating active transport processes in biological systems. By replacing sodium chloride with choline chloride and sodium bicarbonate with choline bicarbonate in experimental setups, researchers can effectively eliminate or significantly reduce chloride and bicarbonate absorption that relies on active sodium transport. [, ] This allows for the isolation and study of other transport mechanisms, such as the chloride/bicarbonate exchange.

Q3: Can choline bicarbonate be used to modify graphene oxide?

A: Yes, studies show that choline bicarbonate can be used to partially reduce graphene oxide (GO) at elevated temperatures. Interestingly, the nucleophilicity of the counter anion in choline-based bio-ionic liquids (Bio-ILs) plays a crucial role in determining the stability of the resulting partially reduced GO (prGO). [] While Bio-ILs containing strong nucleophiles like choline hydroxide (chol-OH) lead to higher reduction extents but short-term prGO stability, those with weaker nucleophiles such as choline formate (chol-HCOO) and choline caproate (chol-C5H11COO) result in prGO with long-term dispersion stability in water (over a year).

Q4: Has choline bicarbonate been explored in drug delivery systems?

A: Indeed, choline bicarbonate has shown promise in enhancing the oral absorption of poorly water-soluble drugs. Researchers have successfully developed enteric mesoporous silica nanoparticles (MSNs) loaded with choline sorbate ionic liquids (SCILs) synthesized from choline bicarbonate and sorbic acid to improve the oral bioavailability of cyclosporine A (CyA). [] These enteric nanoparticles demonstrated controlled release of both SCILs and CyA in simulated gastrointestinal fluids, significantly improving CyA absorption compared to conventional formulations.

Q5: Are there any known applications of choline bicarbonate in understanding physiological processes?

A: Research suggests that choline bicarbonate can be instrumental in studying alkali and acid transport in biological systems. Experiments on turtle bladders using choline bicarbonate Ringer solutions have provided insights into the presence of active, electrogenic mechanisms for bicarbonate secretion. [] This highlights the use of choline bicarbonate in elucidating complex physiological processes related to ion transport and acid-base balance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)

![[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-)](/img/structure/B1630472.png)